1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-HYDROXY-4-(3-METHOXYBENZOYL)-5-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-HYDROXY-4-(3-METHOXYBENZOYL)-5-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is formed through a cyclization reaction involving a suitable precursor.
Introduction of Substituents: The various substituents, including the 3,4-dimethoxyphenyl, 3-methoxybenzoyl, and 4-methylphenyl groups, are introduced through a series of substitution reactions.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, typically using a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-HYDROXY-4-(3-METHOXYBENZOYL)-5-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can form a ketone, while reduction can form an alcohol.
Scientific Research Applications
1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-HYDROXY-4-(3-METHOXYBENZOYL)-5-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-HYDROXY-4-(3-METHOXYBENZOYL)-5-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound may influence gene expression, affecting cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
N-(2-(3,4-DIMETHOXYPHENYL)ETHYL)-2-METHYL-6-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-AMINE: Another compound with similar substituents but a different core structure.
Uniqueness
1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-HYDROXY-4-(3-METHOXYBENZOYL)-5-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C29H29NO6 |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
(4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H29NO6/c1-18-8-11-20(12-9-18)26-25(27(31)21-6-5-7-22(17-21)34-2)28(32)29(33)30(26)15-14-19-10-13-23(35-3)24(16-19)36-4/h5-13,16-17,26,31H,14-15H2,1-4H3/b27-25- |
InChI Key |
LNIYMYYDWRBLAI-RFBIWTDZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(\C3=CC(=CC=C3)OC)/O)/C(=O)C(=O)N2CCC4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2CCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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